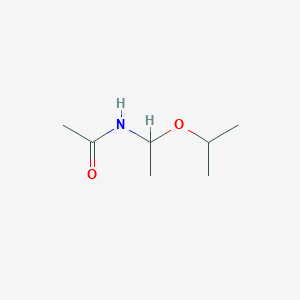

N-(1-Isopropoxyethyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-propan-2-yloxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)10-7(4)8-6(3)9/h5,7H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLTXLDRDSMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557390 | |

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115910-75-3 | |

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 1 Isopropoxyethyl Acetamide

Direct Synthesis Approaches for N-(1-Isopropoxyethyl)acetamide

Direct synthesis methods aim to construct the this compound molecule from basic precursors in a minimal number of steps.

A chemically viable, though less documented, direct route involves the acylation of an isopropoxyethylamine precursor. The compound 2-isopropoxyethanamine (B1332123) is a known chemical entity whose amine group can undergo nucleophilic reactions. evitachem.comacs.orggoogle.com In this approach, the primary amine of 2-isopropoxyethanamine would react with an acylating agent, such as acetyl chloride or acetic anhydride. This reaction is a standard method for forming amides, where the amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. evitachem.com

A more prominent direct synthesis involves a three-component reaction between an amide, acetaldehyde (B116499), and an alcohol. google.com Specifically, N-(1-alkoxyethyl)-carboxamides can be prepared by reacting acetamide (B32628), acetaldehyde, and an alcohol in the presence of a strong acid catalyst. google.com A patent for a similar process describes achieving a yield of 87% for N-(α-isopropoxyethyl)acetamide. google.com

Another related strategy uses vinyl acetate (B1210297) as a surrogate for acetaldehyde. The reaction of vinyl acetate with a primary carboxylic acid amide, such as acetamide, in the presence of an alcohol can yield N-(1-alkoxyethyl)amide as a coproduct. google.com The compound this compound is explicitly recognized as an example of an N-(1-alkoxyethyl)carboxylic acid amide that can be synthesized through such methods. epo.org

Catalysis is integral to improving the efficiency of these synthetic routes. Different catalysts are employed depending on the specific reactants. For the reaction of acetaldehyde, an amide, and an alcohol, strong acid catalysts are utilized. google.com For syntheses starting from vinyl acetate, the reaction can be catalyzed by salts of palladium(II), platinum(II), or mercury(II). google.com

Ruthenium complexes have also been widely studied for amide synthesis. While many applications involve the direct coupling of alcohols and amines to form amides with the liberation of hydrogen, this process proceeds through an aldehyde intermediate. nih.govdtu.dk Ruthenium catalysts are effective in activating alcohols via dehydrogenation to the corresponding aldehyde, which then reacts with an amine to form a hemiaminal that is further dehydrogenated to the amide. nih.gov

| Catalyst System | Reactants | Product Type | Source |

| Strong Acid (e.g., XN-1010) | Acetaldehyde, Acetamide, Isopropanol (B130326) | This compound | google.com |

| Palladium(II), Platinum(II), or Mercury(II) salts | Vinyl Acetate, Acetamide, Isopropanol | N-(1-Isopropoxyethyl)amide | google.com |

| Ruthenium N-Heterocyclic Carbene Complexes | Primary Alcohol, Primary Amine | Amide (via aldehyde intermediate) | nih.gov |

Indirect Synthetic Routes via Advanced Intermediates

Indirect routes involve the synthesis of a related molecule that is subsequently converted to this compound.

An alternative synthetic pathway involves the derivatization of existing N-alkylacetamides. One such method is the electrochemical alkoxylation of N-ethyl carboxylic acid amides using an alcohol. google.com This process directly introduces the alkoxy group onto the N-ethyl chain, transforming the starting amide into the desired N-(1-alkoxyethyl) derivative.

A potential indirect route could begin with the synthesis of the N-methylated analog, N-(1-alkoxyethyl)-N-methylacetamide. These tertiary amides can be synthesized by reacting a secondary N-alkyl-carboxamide (like N-methylacetamide) with an acetal (B89532), such as acetaldehyde diethylacetal. google.com However, the yields for this specific reaction can be low, with one example reporting only 26%. google.com Once formed, these N-methyl-N-(1-alkoxyethyl)acetamides can be converted into other products; for instance, they can be thermally decomposed to N-methyl-N-vinylacetamide. google.comgoogle.com A subsequent selective demethylation of the N-(1-isopropoxyethyl)-N-methylacetamide intermediate would be required to yield the final product, which could present a significant chemical challenge.

Mechanistic Investigations of this compound Synthesis

The formation of this compound is believed to proceed through a mechanism involving a key reactive intermediate, the N-acyliminium ion. This section explores the kinetic aspects and the stereochemical implications of the synthetic pathways.

Kinetic Studies and Reaction Intermediates

While specific kinetic studies exclusively on the synthesis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from studies on analogous reactions, such as the formation of other N-(1-alkoxyethyl)acetamides and the hydrolysis of amide acetals. The reaction is understood to be a three-component reaction involving acetamide, acetaldehyde, and isopropanol, likely catalyzed by an acid.

The key intermediate in this reaction is the N-acyliminium ion. The formation of this ion is the rate-determining step in many related reactions. The general mechanism is proposed to be:

Protonation of Acetamide: The carbonyl oxygen of acetamide is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Acetaldehyde: The oxygen of acetaldehyde attacks the protonated carbonyl carbon of acetamide, forming a hemiacetal-like intermediate.

Formation of the N-Acyliminium Ion: Subsequent dehydration of this intermediate leads to the formation of a resonance-stabilized N-acyliminium ion.

Nucleophilic Attack by Isopropanol: The isopropanol molecule then acts as a nucleophile, attacking the N-acyliminium ion.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the final product, this compound.

Kinetic studies on the hydrolysis of amide acetals, which is the reverse reaction, indicate that the cleavage of the C-O bond is often the rate-determining step in neutral or basic conditions, while C-N cleavage can be significant in acidic conditions. For the synthesis of this compound, the rate would likely be dependent on the concentration of the reactants and the acid catalyst.

Table 1: Postulated Intermediates in the Synthesis of this compound

| Intermediate | Structure | Role in the Reaction Pathway |

| Protonated Acetamide | [CH₃C(OH)NH₂]⁺ | Activated form of acetamide for nucleophilic attack. |

| Hemiacetal-like Intermediate | CH₃CH(OH)NHC(O)CH₃ | Initial adduct of acetaldehyde and acetamide. |

| N-Acyliminium Ion | [CH₃CH=N⁺C(O)CH₃] | Key electrophilic intermediate for the addition of isopropanol. |

| Protonated Product | [CH₃CH(O⁺H(CH(CH₃)₂))NHC(O)CH₃] | The immediate product after the attack of isopropanol, before final deprotonation. |

Stereochemical Considerations in Synthetic Pathways

The carbon atom attached to the isopropoxy group and the nitrogen atom in this compound is a chiral center. Therefore, the synthesis of this compound can lead to a racemic mixture of two enantiomers (R and S) if no chiral control is exerted.

The stereochemical outcome of the reaction is determined during the nucleophilic attack of isopropanol on the planar N-acyliminium ion. Without any chiral influence, the attack is equally likely from either face of the planar intermediate, resulting in a 50:50 mixture of the two enantiomers.

Achieving stereoselectivity in such reactions is a significant area of research in organic synthesis. nih.gov Strategies to achieve stereochemical control include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the acetamide or acetaldehyde to direct the approach of the isopropanol from a specific face of the N-acyliminium ion. The auxiliary is then removed after the reaction. nih.gov

Chiral Catalysts: A chiral Lewis or Brønsted acid catalyst can be used to create a chiral environment around the N-acyliminium ion, favoring the formation of one enantiomer over the other. nih.gov

Substrate-Controlled Diastereoselectivity: If the starting materials already contain a chiral center, this can influence the stereochemical outcome of the new chiral center being formed.

The development of stereoselective syntheses of related compounds often relies on the predictable facial selectivity of nucleophilic addition to N-acyliminium ions. acs.orgnih.gov For instance, the conformation of the N-acyliminium ion intermediate can be influenced by steric and electronic factors, leading to a preferred direction of nucleophilic attack.

Table 2: Potential Approaches for Stereoselective Synthesis

| Approach | Description | Expected Outcome |

| Chiral Auxiliary | A chiral group is temporarily incorporated into the substrate to guide the reaction. | High enantiomeric excess of one enantiomer. |

| Chiral Catalyst | A chiral catalyst creates a chiral environment, favoring one reaction pathway. | Catalytic and enantioselective formation of the product. |

| Diastereoselective Reaction | An existing stereocenter in the molecule directs the formation of a new stereocenter. | Formation of one diastereomer in preference to others. |

Emerging Synthetic Technologies for Acetamide Compounds

The synthesis of acetamides, including this compound, is continually evolving with the development of new technologies aimed at improving efficiency, sustainability, and scope. Some of the emerging technologies applicable to acetamide synthesis include:

Microwave-Assisted Synthesis: This technology utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field. Lipases and amidases, for example, can catalyze the formation of amide bonds under mild and environmentally friendly conditions with high chemo-, regio-, and stereoselectivity. numberanalytics.com

Photoredox Catalysis: This approach uses light to initiate chemical reactions via single-electron transfer processes. It has emerged as a powerful tool for the formation of C-N bonds under mild conditions.

Mechanochemistry: This solvent-free or low-solvent technique involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. It is a green chemistry approach that can lead to different reactivity and selectivity compared to solution-phase reactions.

These emerging technologies offer promising alternatives to traditional synthetic methods, potentially enabling more efficient and sustainable routes to this compound and other acetamide derivatives. dst.gov.insioc-journal.cncatrin.com

Table 3: Comparison of Emerging Synthetic Technologies

| Technology | Advantages | Potential Application for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. | Acceleration of the three-component reaction. |

| Flow Chemistry | Precise control, enhanced safety, scalability. | Continuous and controlled production. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enantioselective synthesis using specific enzymes. numberanalytics.com |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Alternative activation methods for C-N bond formation. |

| Mechanochemistry | Solvent-free, green chemistry, novel reactivity. | Solid-state synthesis of the compound. |

Chemical Reactivity and Transformations of N 1 Isopropoxyethyl Acetamide

Hydrolysis and Solvolysis Reactions

The structural composition of N-(1-Isopropoxyethyl)acetamide, featuring both an amide and an ether-like linkage (specifically, an N,O-acetal), governs its behavior under hydrolytic and solvolytic conditions. The susceptibility of these groups to cleavage is highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis : In acidic aqueous solutions, both the amide bond and the N,O-acetal are prone to hydrolysis. The ether linkage is generally stable but becomes labile under strong acidic conditions, which protonate the ether oxygen, facilitating cleavage. uwindsor.ca The N,O-acetal functionality is particularly acid-sensitive. The reaction likely proceeds through protonation of the isopropoxy oxygen, followed by the loss of isopropanol (B130326) to form a resonance-stabilized N-acyliminium ion. This intermediate is then attacked by water to ultimately yield acetamide (B32628) and acetaldehyde (B116499). Simultaneously, the amide bond itself can be hydrolyzed under acidic conditions, a slower process that yields acetic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). patsnap.com

Base-Catalyzed Hydrolysis : Under basic conditions, the N,O-acetal linkage is generally stable. uwindsor.ca However, the amide bond can be effectively hydrolyzed. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. patsnap.com This process would lead to the formation of an acetate (B1210297) salt and N-(1-isopropoxyethyl)amine. The conditions for amide hydrolysis are typically harsh, often requiring elevated temperatures. commonorganicchemistry.com

A study on the solvolysis of a different complex molecule, N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide (PDI), highlights the use of HPLC methods to monitor degradation in aqueous-organic solutions, a technique applicable to studying the kinetics of this compound solvolysis. nih.gov

| Condition | Reactive Site | Primary Products |

| Strong Acid (e.g., aq. HCl) | N,O-Acetal & Amide | Acetaldehyde, Isopropanol, Acetic Acid, Ammonium Chloride |

| Base (e.g., aq. NaOH) | Amide | Sodium Acetate, N-(1-isopropoxyethyl)amine |

Thermal Decomposition and Pyrolysis Studies

The thermal behavior of this compound is a significant aspect of its chemistry, particularly its use as a precursor for vinyl monomers. When subjected to high temperatures, the compound undergoes pyrolysis, which is a thermal decomposition process.

Research has shown that the pyrolysis of related N-(1-alkoxyethyl)amides results in the formation of N-vinylamides through the elimination of the corresponding alcohol. researchgate.netscispace.com For instance, the pyrolysis of N-(α-methoxyethyl)acetamide yields N-vinylacetamide, and (N-α-isopropoxyethyl)isobutyramide produces N-vinylisobutyramide. researchgate.net Following this established pattern, the thermal decomposition of this compound proceeds via the cleavage of the C-O bond of the isopropoxy group and a hydrogen atom from the ethyl group's methyl, leading to the elimination of isopropanol and the formation of N-vinylacetamide. google.comepo.org

| Precursor | Pyrolysis Product(s) | Reference |

| This compound | N-Vinylacetamide + Isopropanol | google.com, epo.org |

| N-(α-methoxyethyl) acetamide | N-Vinylacetamide + Methanol | researchgate.net |

| (N-α-isopropoxyethyl)isobutyramide | N-Vinylisobutyramide + Isopropanol | researchgate.net |

Reactions at the Amide Nitrogen and Carbonyl Moiety

The reactivity of the amide group in this compound is characteristic of secondary amides. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which reduces the basicity of the nitrogen and the nucleophilicity of the carbonyl oxygen compared to ketones. cognitoedu.org

Reactions at the Carbonyl Carbon : The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. patsnap.commsu.edu Reduction of the amide can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would typically reduce the carbonyl group to a methylene (B1212753) group (CH₂), yielding N-ethyl-N-(1-isopropoxyethyl)amine.

Reactions at the Amide Nitrogen : The amide nitrogen in this compound is non-basic and generally not nucleophilic due to resonance delocalization. cognitoedu.org Reactions involving direct alkylation or acylation at this nitrogen are difficult and require strong bases to first deprotonate the amide, forming an amidate anion.

The table below summarizes the expected reactivity based on general amide chemistry.

| Reagent/Condition | Moiety | Expected Transformation | Product Type |

| LiAlH₄ followed by H₂O | Carbonyl Group | Reduction | Tertiary Amine |

| Strong Base (e.g., NaH) | Amide N-H | Deprotonation | Amidate Anion |

| H₃O⁺ / Heat | Amide Group | Hydrolysis | Carboxylic Acid + Amine Salt |

| OH⁻ / Heat | Amide Group | Hydrolysis | Carboxylate Salt + Amine |

Cleavage and Rearrangement Processes Involving the Isopropoxyethyl Group

The N-(1-isopropoxyethyl) group is an N,O-acetal, a functionality known for specific cleavage patterns rather than complex rearrangements. The primary cleavage processes are thermal elimination and acid-catalyzed hydrolysis.

Thermal Cleavage (Pyrolysis) : As detailed in section 3.2, heating this compound leads to a syn-elimination reaction, cleaving the C-O bond of the isopropoxy group and a C-H bond on the adjacent carbon to form N-vinylacetamide and isopropanol. researchgate.netgoogle.comepo.org This is the most significant and well-documented cleavage process for this group.

Acid-Catalyzed Cleavage : In the presence of acid, the N,O-acetal linkage is readily cleaved. The reaction is initiated by the protonation of the isopropoxy oxygen atom, converting the alkoxy group into a good leaving group (isopropanol). The departure of isopropanol generates a resonance-stabilized N-acyliminium cation intermediate. This reactive intermediate is then trapped by a nucleophile present in the medium, typically water in hydrolysis reactions, which leads to the formation of acetamide and acetaldehyde. This acid sensitivity is a hallmark of acetal (B89532) and aminal chemistry.

No significant rearrangement processes for the isopropoxyethyl group in this specific molecule have been reported in the literature. The reactivity is dominated by cleavage reactions that either form a vinyl group or regenerate the parent amide.

Role in Protecting Group Chemistry and Deprotection Strategies

Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.orgtcichemicals.com The N-(1-isopropoxyethyl) group can be viewed as a protecting group for the N-H bond of acetamide or, more broadly, for a primary amide.

The formation of this compound serves as a method to protect the N-H bond of acetamide. This transformation is typically achieved through a one-pot reaction involving the parent amide, an aldehyde, and an alcohol under acidic catalysis. Based on analogous syntheses, this compound can be formed from the reaction of acetamide, acetaldehyde, and isopropanol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net The reaction involves the formation of a hemiaminal from the acetamide and acetaldehyde, which then reacts with isopropanol to form the more stable N,O-acetal.

| Reactants | Catalyst | Product |

| Acetamide, Acetaldehyde, Isopropanol | Strong Acid (e.g., H₂SO₄) | This compound |

The removal (deprotection) of the N-(1-isopropoxyethyl) group is crucial for its utility in a synthetic sequence. The conditions for its cleavage are dictated by the N,O-acetal linkage's lability.

Acidic Deprotection : The most common method for removing acetal-type protecting groups is treatment with aqueous acid. uwindsor.ca Mild acidic conditions can selectively cleave the N-(1-isopropoxyethyl) group to regenerate the parent acetamide. commonorganicchemistry.com This process reverses the formation reaction and is often high-yielding.

Pyrolytic Transformation : While pyrolysis effectively cleaves the isopropoxy group, it does not regenerate the parent acetamide. Instead, it transforms the moiety into an N-vinylacetamide group. researchgate.netepo.org This is not a deprotection in the traditional sense but rather a functional group transformation that can be a desired step in a synthetic pathway, particularly for monomer synthesis.

The choice of method depends on the desired outcome: regeneration of the amide via hydrolysis or formation of a vinyl derivative via pyrolysis.

| Deprotection Method | Conditions | Outcome |

| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Regenerates Acetamide |

| Pyrolysis | High Temperature (e.g., >150°C) | Forms N-Vinylacetamide |

Advanced Spectroscopic and Chromatographic Characterization of N 1 Isopropoxyethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

In the proton NMR (¹H NMR) spectrum of N-(1-Isopropoxyethyl)acetamide, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the protons, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

Based on the structure, the following proton signals are predicted:

Amide Proton (N-H, Hₑ): This proton is expected to appear as a doublet due to coupling with the adjacent methine proton (H_d). Its chemical shift can be broad and variable, typically in the range of δ 6.0-8.0 ppm.

Ethyl Methine Proton (-CH(CH₃)-, H_d): This proton is coupled to the amide proton (H_e) and the six protons of the ethyl methyl group (H_c), resulting in a complex multiplet, likely a doublet of quartets. It would appear downfield due to the influence of the adjacent nitrogen and oxygen atoms.

Isopropoxy Methine Proton (-O-CH(CH₃)₂-, H_f): This proton is adjacent to two methyl groups (twelve protons, H_g), leading to a septet. It is shifted downfield due to the attached oxygen atom.

Acetyl Methyl Protons (CH₃-C=O, H_a): These three protons are isolated from other protons and thus appear as a sharp singlet, typically around δ 2.0 ppm.

Ethyl Methyl Protons (-CH(CH₃)-, H_c): This methyl group is coupled to the methine proton (H_d), resulting in a doublet.

Isopropoxy Methyl Protons (-O-CH(CH₃)₂-, H_g): The two methyl groups of the isopropoxy moiety are equivalent and are coupled to the isopropoxy methine proton (H_f), appearing as a doublet.

Table 1: Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent.

| Label | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Hₐ | CH₃-C=O | ~ 2.0 | Singlet | 3H |

| H_c | -NH-CH(CH₃)- | ~ 1.3 | Doublet | 3H |

| H_d | -NH-CH(CH₃)- | ~ 5.2 | Doublet of Quartets | 1H |

| Hₑ | N-H | ~ 6.5 | Doublet | 1H |

| H_f | -O-CH(CH₃)₂ | ~ 3.7 | Septet | 1H |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom produces a distinct peak. The chemical shifts are indicative of the carbon's functional group and electronic environment.

Carbonyl Carbon (C=O, C₂): This carbon is the most deshielded and appears furthest downfield, typically in the δ 170-175 ppm range.

Alkoxy- and Amino-Substituted Carbons (C₃, C₅): The carbons directly bonded to oxygen (C₃, C₅) and nitrogen (C₃) are deshielded and appear in the δ 60-90 ppm range. C₃, being attached to both nitrogen and oxygen, would be significantly downfield.

Methyl Carbons (C₁, C₄, C₆, C₇): The four methyl carbons appear in the most upfield region of the spectrum, typically between δ 15-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent.

| Label | Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C₁ | CH₃-C=O | ~ 23 |

| C₂ | C=O | ~ 171 |

| C₃ | -NH-CH(CH₃)- | ~ 78 |

| C₄ | -NH-CH(CH₃)- | ~ 20 |

| C₅ | -O-CH(CH₃)₂ | ~ 69 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. utah.edust-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). utah.edu For this compound, key COSY cross-peaks would be observed between:

The amide proton (Hₑ) and the ethyl methine proton (H_d).

The ethyl methine proton (H_d) and the ethyl methyl protons (H_c).

The isopropoxy methine proton (H_f) and the isopropoxy methyl protons (H_g).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. Expected correlations:

Hₐ ↔ C₁

H_c ↔ C₄

H_d ↔ C₃

H_f ↔ C₅

H_g ↔ C₆/C₇

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons (typically over 2-4 bonds), which is essential for piecing together the molecular skeleton. Key HMBC correlations for confirming the structure would include:

Acetyl methyl protons (Hₐ) to the carbonyl carbon (C₂).

Amide proton (Hₑ) to the carbonyl carbon (C₂) and the ethyl methine carbon (C₃).

Ethyl methine proton (H_d) to the acetyl methyl carbon (C₄), carbonyl carbon (C₂), and the isopropoxy methine carbon (C₅), confirming the central connectivity.

Isopropoxy methine proton (H_f) to the isopropoxy methyl carbons (C₆, C₇) and the ethyl methine carbon (C₃), confirming the ether linkage.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, yielding insights into the molecular weight and structure. libretexts.org

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental composition from the measured mass. For this compound, the molecular formula is C₇H₁₅NO₂. The calculated exact mass (monoisotopic mass) is 145.1103 u. An HRMS measurement yielding a value extremely close to this would unequivocally confirm the molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated molecule) is selected and subjected to fragmentation, typically through collision-induced dissociation. The resulting fragment ions provide valuable structural information. chim.lu The fragmentation of this compound is expected to occur primarily at the weaker bonds and at positions that lead to stable charged fragments, such as α-cleavage adjacent to the heteroatoms (nitrogen and oxygen). libretexts.org

The molecular ion [M]⁺• would have an m/z of 145. Key fragmentation pathways would likely include:

Loss of the isopropoxy radical: Cleavage of the C-O ether bond would result in the loss of a •OCH(CH₃)₂ group (59 u), leading to a fragment ion at m/z 86.

Loss of an isopropyl radical: Cleavage next to the ether oxygen could lead to the loss of a •CH(CH₃)₂ group (43 u), giving a fragment at m/z 102.

Cleavage of the N-acyl bond: Breakage between the carbonyl carbon and the nitrogen can lead to the formation of the acetyl cation [CH₃CO]⁺ at m/z 43, a very common fragment for acetamides.

Alpha-cleavage adjacent to nitrogen: Cleavage of the C₃-C₄ bond would result in a stable iminium ion fragment.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 145 | [C₇H₁₅NO₂]⁺• | (Molecular Ion) |

| 102 | [C₄H₈NO₂]⁺ | •C₃H₇ |

| 86 | [C₅H₁₀NO]⁺ | •OC₃H₅ |

| 72 | [C₃H₇NO]⁺ | C₄H₈O |

| 59 | [C₂H₅NO]⁺• | C₅H₁₀ |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its amide, ether, and alkyl functionalities.

The secondary amide group is a primary source of distinct IR signals. A single, sharp absorption band is expected in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration. libretexts.org The carbonyl (C=O) stretch of the amide, known as the Amide I band, typically appears as a strong absorption between 1630 and 1680 cm⁻¹. nih.gov Complementing this is the Amide II band, which arises from a combination of N-H bending and C-N stretching, and is found in the 1470–1570 cm⁻¹ range. nih.gov

The presence of the isopropoxy group introduces a C-O-C ether linkage, which is characterized by a strong stretching vibration in the fingerprint region, generally between 1050 and 1260 cm⁻¹. vscht.cz Additionally, the aliphatic portions of the molecule, including the ethyl and isopropyl groups, will produce C-H stretching absorptions in the 2850–2960 cm⁻¹ range. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3300–3500 | Medium, Sharp |

| Alkyl (C-H) | Stretch | 2850–2960 | Strong |

| Amide Carbonyl (C=O) | Stretch (Amide I) | 1630–1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1470–1570 | Medium-Strong |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wvu.edu For this compound, various chromatographic methods are essential for assessing its purity, isolating it from reaction mixtures, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. jmchemsci.comjmchemsci.com Given that the purity of this compound can be assessed by GC, this method is highly suitable for its analysis. cookechem.com

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and affinity for the column's stationary phase. nih.gov After separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can confirm the compound's identity and molecular weight (145.2 g/mol ). cookechem.com While a specific fragmentation pattern for this compound is not detailed in the available literature, predictable fragmentation would likely involve the loss of the isopropoxy group, cleavage of the amide bond, and the formation of characteristic acylium ions.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of this compound. fishersci.cagoogle.com It is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis. Methods for related acetamide (B32628) compounds often employ reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.comnih.gov

A typical mobile phase for analyzing amides might consist of a gradient mixture of acetonitrile (B52724) and water, often with an acid additive like formic acid to improve peak shape. sielc.comchromatographyonline.com Detection can be achieved using various detectors, including UV-Vis (as the amide bond absorbs UV light) or mass spectrometry for highly sensitive and specific LC-MS analysis. sielc.comresearchgate.net The technique is scalable and can be adapted for preparative separation to isolate high-purity samples of the compound. sielc.com

Table 2: Typical HPLC Conditions for the Analysis of Amide-Containing Compounds

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 silica-based column ejgm.co.uk |

| Mobile Phase | Acetonitrile / Water gradient, potentially with formic or acetic acid nih.govchromatographyonline.com |

| Detector | UV-Vis or Mass Spectrometry (MS) sielc.comresearchgate.net |

| Application | Purity assessment, quantitative analysis, and preparative isolation google.comsielc.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions, identify compounds in a mixture, and determine purity. libretexts.orgumass.edu The principle relies on the differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent system). utexas.edupsu.edu

For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. umass.edu By spotting the reaction mixture alongside the starting materials on a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), one can visualize the separation of the components. rsc.org The product, this compound, would have a specific retention factor (Rf), and its appearance as a distinct spot would indicate the reaction's progress. libretexts.org A "cospot," where the reaction mixture and a standard of the starting material are spotted together, helps to confirm if the reactant has been fully consumed. rochester.edu

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is an analytical technique that provides definitive information on the three-dimensional atomic and molecular structure of a crystalline solid. d-nb.infowikipedia.org By diffracting a beam of X-rays off a single crystal, one can determine the precise positions of atoms, bond lengths, and bond angles within the crystal lattice. wikipedia.org

This technique would be applicable to this compound if the compound can be prepared as a high-quality, single crystal, which is often a significant challenge. wikipedia.org Should a suitable crystal be grown, X-ray crystallographic analysis would yield an unambiguous structural determination, providing the most accurate picture of its solid-state conformation and intermolecular interactions. However, based on available scientific literature, no X-ray crystallographic studies for this compound have been published to date.

Computational Chemistry and Theoretical Modeling of N 1 Isopropoxyethyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-Isopropoxyethyl)acetamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, geometry, and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are utilized to determine the optimized molecular geometry, vibrational frequencies, and thermodynamic stability of this compound. researchgate.netnih.gov These studies can elucidate the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For acetamide (B32628) derivatives, DFT has been used to study how substituents affect the geometry and electronic properties. mdpi.com For instance, the planarity of the amide group and the orientation of the isopropoxyethyl side chain are critical features that can be precisely modeled. Furthermore, DFT is employed to calculate binding energies in complexes, which is vital for understanding intermolecular interactions. nih.gov

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Indicates the double bond character of the carbonyl group. |

| C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |

| N-H Bond Length | ~1.01 Å | Represents the covalent bond in the amide group. |

| O=C-N Bond Angle | ~122° | Reflects the sp² hybridization of the carbonyl carbon. |

Molecular orbital (MO) analysis provides a deeper understanding of the electronic properties and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions like charge delocalization. researchgate.net For acetamide derivatives, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n → π*), which is responsible for the stability of the amide bond. nih.gov This analysis reveals the nature of intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. researchgate.net For this compound, the carbonyl oxygen would be an area of high negative potential, while the amide hydrogen would be a region of positive potential.

| Property | Typical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Related to ionization potential; indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Related to electron affinity; indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational changes and interactions with its environment, such as a solvent. scispace.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule for nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. For N-methyl acetamide, a similar molecule, MD simulations in explicit water have been used to create a representative ensemble of structures for further quantum chemical calculations. nih.gov

These simulations also provide detailed information about intermolecular interactions, especially hydrogen bonding with solvent molecules like water or methanol. rsc.org The dynamics of hydrogen bond formation and breaking can be analyzed to understand solvation effects on the molecule's structure and stability. rsc.org Such simulations are essential for accurately modeling the behavior of the molecule in a biological or chemical system. scispace.comnih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. While specific activities of this compound are not detailed here, the principles of in silico SAR can be described. These studies are fundamental in drug design and materials science for optimizing molecular properties. archivepp.com

Computational approaches to SAR involve generating a set of related molecules by systematically modifying the structure of a parent compound—in this case, this compound. For example, the isopropoxy group could be replaced with other alkoxy groups, or the acetamide backbone could be altered. Quantum chemical methods are then used to calculate various molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

The calculated descriptors are then used to build a quantitative structure-activity relationship (QSAR) model, which is a mathematical equation that relates the descriptors to a measured activity. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. These computational tools are effective in identifying potential molecular targets and their interactions with bioactive compounds. nih.gov

Predictive Modeling of Reactivity and Stability

Theoretical models can predict the reactivity and stability of this compound under various conditions. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govmdpi.com For example, the carbonyl carbon is typically an electrophilic site, while the oxygen and nitrogen atoms are nucleophilic centers.

Applications of N 1 Isopropoxyethyl Acetamide and Its Derivatives in Chemical Sciences

Intermediate in Complex Organic Syntheses

N-(1-Isopropoxyethyl)acetamide is a valuable precursor in several advanced organic synthesis applications, primarily due to its ability to generate other reactive intermediates or serve as a foundational scaffold for more complex molecules.

Precursor to N-Vinyl Amides and Polymers

One of the most significant applications of this compound is its role as a precursor in the synthesis of N-vinylacetamide (NVA). This transformation is typically achieved through a thermal elimination reaction, often referred to as pyrolysis, where the compound is heated to decompose, yielding N-vinylacetamide and isopropanol (B130326). capes.gov.br N-vinyl amides like NVA are crucial monomers in the production of specialty polymers. capes.gov.brwikipedia.org

The general process involves the thermal decomposition of N-(α-alkoxyethyl) acetamides. While specific conditions can vary, the fundamental reaction involves the cleavage of the C-O bond of the isopropoxy group and the elimination of a hydrogen atom from the adjacent carbon, leading to the formation of a carbon-carbon double bond. This method provides a direct route to N-vinyl amides, which are otherwise challenging to synthesize.

Table 1: General Conditions for Thermal Synthesis of N-Vinyl Amides from N-(α-Alkoxyethyl) Amides

| Parameter | Typical Range/Condition |

|---|---|

| Temperature | 160°C - 315°C |

| Catalyst | Often not required (thermal pyrolysis) |

| Pressure | Atmospheric or subatmospheric |

| Product | N-Vinyl Amide + Alcohol |

The resulting N-vinylacetamide is a non-ionic, water-soluble monomer used to create hydrophilic polymers with a unique balance of properties. wikipedia.orgpolysciences.com

Building Block for Heterocyclic Compounds

While the use of acetamide (B32628) derivatives as building blocks for nitrogen-containing heterocyclic compounds is well-established, the specific application of this compound in this context is less commonly documented. ekb.egnih.gov In principle, the acetamide functional group can participate in cyclization reactions to form various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.com For instance, other specialized acetamides, like 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide, have been explicitly used to synthesize azole and azine derivatives. ekb.eg The potential for this compound to be used in similar synthetic strategies, perhaps after modification, remains an area for further exploration.

Role in the Synthesis of Pharmaceutical Precursors and Analogs

The acetamide moiety is a common structural feature in a vast number of pharmaceutical compounds. patsnap.com Acetamide derivatives are explored in medicinal chemistry for their potential antimicrobial, antifungal, and antiviral properties. patsnap.comnih.govarchivepp.com Substituted acetamides are integral to the structure of various drugs, acting as key pharmacophores or linkers. For example, novel N,N-substituted pyrazolopyrimidine acetamide derivatives have been synthesized and evaluated as high-affinity ligands for the translocator protein (TSPO), a target for neuroinflammation imaging. researchgate.net

Similarly, various N-phenyl-acetamide sulfonamides have been designed and synthesized as potential non-hepatotoxic analgesic candidates, building upon the structure of paracetamol. researchgate.net While direct synthesis routes starting from this compound are not extensively detailed in the literature, its role as a precursor to N-vinylacetamide opens up pathways to polymers used in drug delivery systems. cd-bioparticles.net The poly(vinylamide)s derived from these monomers are noted for their biocompatibility and potential for controlled release of pharmaceutical agents. cd-bioparticles.net

Applications in Materials Science (e.g., Polymer Chemistry)

The primary application of this compound in materials science is indirect, through its conversion to N-vinylacetamide (NVA) and the subsequent polymerization of this monomer. The resulting polymer, poly(N-vinylacetamide) or PNVA, is a water-soluble polymer with a range of desirable properties that make it suitable for various industrial and biomedical applications. wikipedia.orgresonac.com

PNVA exhibits excellent thermal stability, with no decomposition observed up to 360°C. resonac.com It is also resistant to acids and alkalis and can act as a thickener in solutions with high salt concentrations or across a wide pH range. wikipedia.orgresonac.com These characteristics distinguish it from other polymers like sodium polyacrylates, whose viscosity is sensitive to pH, and polyvinylpyrrolidones, which show less viscosity stability at high temperatures.

Table 2: Key Properties and Applications of Poly(N-vinylacetamide) (PNVA)

| Property | Description | Application |

|---|---|---|

| Water Solubility | Readily dissolves in water. | Hydrophilic coatings, hydrogels. polysciences.com |

| Thermal Resistance | Stable up to 360°C. resonac.com | High-temperature applications. |

| pH Stability | Maintains viscosity over a wide pH range (2-14). | Thickeners in various formulations. resonac.com |

| Salt Tolerance | Effective in high salt concentration solutions. wikipedia.org | Industrial and cosmetic formulations. |

| Adhesion | Binds well to surfaces like glass and aluminum oxide. resonac.com | Adhesives, pressure-sensitive adhesives, binders. polysciences.comresonac.com |

| Dispersibility | Superior dispersant for metal oxides and carbon powders. resonac.com | Dispersants, coating agents. resonac.com |

Due to this combination of properties, PNVA is utilized as a thickening agent, dispersant, coating agent, and binder. resonac.com In the biomedical field, polymers made from NVA are used in hydrogels for drug delivery and to create hydrophilic coatings that improve moisture retention. polysciences.comcd-bioparticles.net

Solvent Properties and Industrial Applications (General Acetamide Relevance)

Acetamide and its derivatives are recognized for their utility as industrial solvents and plasticizers. patsnap.comwikipedia.org Molten acetamide is an excellent solvent with a high dielectric constant, which allows it to dissolve a range of organic and inorganic compounds, similar to water. wikipedia.orgchemicalbook.com This makes the acetamide class of compounds useful in various industrial processes.

Specific applications stemming from these solvent properties include:

Plasticizer: Acetamides can be used as plasticizers, which are additives that increase the flexibility and durability of materials, particularly plastics. patsnap.com

Industrial Solvent: Their ability to dissolve a wide array of substances makes them valuable in the manufacturing of pharmaceuticals, pesticides, and as solubilizers for dyes in the fiber industry. patsnap.comwikipedia.orgchemicalbook.com

Stabilizer: Acetamide can act as a stabilizer for peroxides and as an antacid in cosmetics, varnishes, and explosives. chemicalbook.com

While this compound itself is not as commonly used as a bulk solvent compared to simpler acetamides, its chemical structure suggests it would share some of these fundamental properties. Its utility in research is often linked to its ability to act as a medium for chemical reactions or as a starting material for further synthesis. patsnap.com

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of N-(1-Isopropoxyethyl)acetamide is a prime candidate for the application of green chemistry principles. Future research will likely focus on developing environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of enzymatic catalysis. Biocatalysts, such as lipases, have shown potential in amide bond formation under mild conditions. nih.gov A sustainable enzymatic strategy for the preparation of amides using Candida antarctica lipase B (CALB) as a biocatalyst has been demonstrated for a variety of substrates. nih.gov This method often proceeds with high selectivity and efficiency in green solvents like cyclopentyl methyl ether, eliminating the need for harsh reagents and intensive purification steps. nih.gov Future studies could explore the feasibility of adapting such enzymatic methods for the synthesis of this compound.

Another green approach gaining traction is electrosynthesis. rsc.org Electrochemical methods can drive chemical reactions using electricity, a clean and renewable energy source. Recent advancements have demonstrated the electrochemical N-acylation of carboxylic acids with amines in aqueous conditions, offering a sustainable alternative to traditional amide synthesis. rsc.orgrsc.org Investigating the application of electrosynthesis to the production of this compound could lead to a more sustainable and atom-economical process. rsc.org

Furthermore, the development of solvent-free or solvent-minimized reaction conditions is a key aspect of green chemistry. Research into solid-state synthesis or the use of deep eutectic solvents could significantly reduce the environmental impact of producing this compound.

Table 1: Comparison of Potential Green Synthesis Approaches

| Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate specificity, cost of biocatalyst. |

| Electrosynthesis | Use of clean energy, high atom economy, mild conditions. rsc.orgrsc.org | Electrode material selection, reaction optimization, scalability. |

| Solvent-Free Reactions | Reduced solvent waste, potential for higher reaction rates. | Heat transfer, mixing efficiency, product isolation. |

Exploration of Novel Catalytic Systems

The development of novel and more efficient catalytic systems is crucial for optimizing the synthesis of this compound. Current research in amide synthesis is focused on moving away from stoichiometric reagents towards catalytic processes that are more atom-economical and environmentally friendly. core.ac.uk

One area of exploration is the use of transition metal catalysts. For instance, N-heterocyclic carbene-phosphine iridium complexes have been shown to be highly reactive catalysts for the N-monoalkylation of amides with alcohols. organic-chemistry.org Such systems could be adapted for the synthesis of this compound, potentially offering high yields with low catalyst loading and shorter reaction times. organic-chemistry.org The direct N-alkylation of amides with alcohols is an attractive route as it generates water as the only byproduct. researchgate.netrsc.org

Furthermore, the use of earth-abundant metal catalysts, such as those based on copper, is a growing trend. Copper(I) iodide has been used to catalyze the formation of N-aryl amides, and similar systems could be explored for the synthesis of N-alkoxyethyl amides. organic-chemistry.org The development of heterogeneous catalysts is another important direction. For example, a Ru/MnO2 catalyst has demonstrated outstanding activity for the hydration of a wide range of nitriles to amides in water, a green solvent. researchgate.net Designing a heterogeneous catalyst for the specific synthesis of this compound would offer advantages in terms of catalyst recovery and reusability.

Visible-light photoredox catalysis has also emerged as a powerful tool in organic synthesis, enabling the formation of amides under mild conditions. nih.gov This strategy could provide a novel and efficient pathway for the synthesis of this compound and its derivatives. nih.gov

Investigation of Advanced Spectroscopic Techniques for In Situ Monitoring

To optimize the synthesis of this compound, a thorough understanding of the reaction kinetics and mechanism is essential. Advanced spectroscopic techniques that allow for in situ monitoring of the reaction can provide valuable real-time information.

Mid-infrared (IR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. mt.comspectroscopyonline.com By identifying the unique IR absorbances of each component, it is possible to monitor the reaction progression, determine reaction endpoints, and identify any transient intermediates. mt.com For the synthesis of this compound, in situ IR could be used to follow the consumption of the starting materials and the formation of the amide product.

Raman and near-infrared (NIR) spectroscopy are other valuable techniques for in situ reaction monitoring. spectroscopyonline.com These methods can be particularly useful for reactions in heterogeneous systems or when monitoring specific functional groups. Two-dimensional infrared (2DIR) spectroscopy is a more advanced technique that can provide detailed information about the coupling between different vibrational modes within a molecule, which can be used to study the secondary structure of proteins and could be adapted to study the conformational dynamics of this compound during a reaction. mdpi.com

The data obtained from these in situ monitoring techniques can be used to develop accurate kinetic models of the reaction, which are crucial for process optimization, scale-up, and ensuring reaction safety.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming increasingly integral to the design of new molecules with specific properties. In the context of this compound, computational methods can be employed to design novel derivatives with tailored reactivity and functionality.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and reactivity of molecules. nih.gov For instance, DFT calculations can be used to predict the reactivity of different sites within the this compound molecule, guiding the design of derivatives with enhanced or altered chemical properties. nih.gov Such studies can also elucidate reaction mechanisms, as demonstrated in the computational study of the gas-phase decomposition of N-diacetamides. mdpi.com

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound and its derivatives. This information is crucial for understanding how these molecules might interact with other molecules or materials in various applications.

By combining these computational approaches, researchers can screen a large number of virtual derivatives and identify promising candidates for synthesis and experimental evaluation. This in silico approach can significantly accelerate the discovery and development of new molecules with desired properties, saving time and resources. For example, computational studies have been used to evaluate the bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of flavonoid acetamide (B32628) derivatives, highlighting the potential of these methods in drug discovery and development. rsc.orgrsc.orgresearchgate.net

Table 2: Computational Approaches for Derivative Design

| Computational Method | Application in Derivative Design | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms. nih.govmdpi.com | Electronic structure, Fukui functions, bond energies. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions. | Conformational preferences, binding affinities, diffusion rates. |

| ADMET Prediction | In silico screening for drug-like properties. rsc.orgrsc.orgresearchgate.net | Absorption, distribution, metabolism, excretion, toxicity. rsc.orgrsc.orgresearchgate.net |

Potential for Specialized Applications in Advanced Materials or Bioconjugation

The unique chemical structure of this compound suggests its potential for use in the development of advanced materials and in the field of bioconjugation. The presence of both an amide and an ether linkage provides opportunities for further functionalization and incorporation into larger molecular architectures.

In materials science, functionalized acetamides can be used to modify the surface of nanoparticles, polymers, and other materials to impart specific properties. researchgate.net For example, the incorporation of this compound or its derivatives into polymer chains could influence the material's solubility, thermal stability, or biocompatibility. appleacademicpress.comnih.gov The development of functional materials is a rapidly growing field with applications in electronics, healthcare, and environmental remediation. openaccessjournals.com

In the realm of bioconjugation, acetamide derivatives are used to link molecules to proteins, peptides, and other biomolecules. nih.gov The thiol-reactive nature of certain acetamide derivatives, such as iodoacetamides, makes them valuable tools for site-specific modification of proteins at cysteine residues. nih.gov Future research could explore the development of this compound-based reagents for bioconjugation, potentially offering new functionalities or improved stability of the resulting bioconjugates. The ability to create stable linkages between synthetic molecules and biological systems is critical for the development of new diagnostics, therapeutics, and research tools. acs.org

The versatility of the acetamide group also extends to its use as a covalent ligand for targeted drug delivery. Sulfamate acetamides, for instance, have been developed as self-immolative electrophiles for the covalent ligand-directed release of therapeutic agents. acs.org This suggests that derivatives of this compound could be designed to act as carriers for targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.